molecular formula C22H23N3O3S2 B2547718 1-(2-phenylethyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea CAS No. 1203412-48-9

1-(2-phenylethyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea

Cat. No.: B2547718
CAS No.: 1203412-48-9
M. Wt: 441.56
InChI Key: FYLGNRJRDCRMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-phenylethyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure, which incorporates a tetrahydroquinoline scaffold tethered to a phenylethyl group via a urea linkage, is designed for high-affinity binding to specific protein targets. The urea functional group is a privileged pharmacophore known to mediate key hydrogen-bonding interactions with enzyme active sites, particularly in kinases and proteases source . The 1,2,3,4-tetrahydroquinoline core is a common motif in compounds with demonstrated biological activity, including anticancer and anti-inflammatory properties source . Furthermore, the thiophene-2-sulfonyl group is a strategic element often used to enhance metabolic stability and membrane permeability, while also serving as a potential anchor point in the enzyme's sulfonyl group binding pocket source . This compound's primary research value lies in its potential as a chemical probe for investigating intracellular signaling pathways. Researchers utilize it to study the inhibition of specific protein-protein interactions or enzymatic activity, thereby elucidating their roles in disease pathologies such as cancer proliferation and inflammatory responses. Its mechanism of action is hypothesized to involve allosteric modulation or competitive inhibition at critical ATP or substrate binding sites, making it a valuable tool for target validation and lead compound identification in drug discovery programs.

Properties

IUPAC Name

1-(2-phenylethyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c26-22(23-13-12-17-6-2-1-3-7-17)24-19-11-10-18-8-4-14-25(20(18)16-19)30(27,28)21-9-5-15-29-21/h1-3,5-7,9-11,15-16H,4,8,12-14H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLGNRJRDCRMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Paal-Knorr thiophene synthesis, which allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of a sulfur source such as phosphorus pentasulfide or Lawesson’s reagent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Phenylethyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylphenyl)-3-[2-(3-Difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea ()

  • Structure: Features a quinoxaline-thiol group instead of tetrahydroquinoline. The urea linkage is acetylated, differing from the direct aryl/alkyl substitution in the target compound.
  • Synthesis: Achieved via ethanol-mediated coupling (93% yield), suggesting robust reactivity of urea precursors under mild conditions .

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl Urea ()

  • Structure : Incorporates a tetrahydrobenzo[b]thiophene core with a benzoyl-hydrazone substituent.

Tetrahydroquinoline Derivatives with Heterocyclic Substitutions

2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid ()

  • Structure: Substituted with a benzothiazolylamino group and a thiazole-carboxylic acid.
  • Pharmacological Data : Patent studies (Tables 1–5) indicate potent kinase inhibition (e.g., IC₅₀ < 100 nM for specific isoforms), though exact data for the target compound remain unspecified .
  • Key Contrast : The carboxylic acid group may enhance solubility but reduce blood-brain barrier penetration compared to the lipophilic 2-phenylethyl group in the target molecule.

1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]pyrrolidin-2-one ()

  • Structure: Includes an isoxazole ring and a nitro group, with a pyrrolidinone substituent.
  • Structural Insights : Crystal data reveal torsion angles (e.g., 47.0° for isoxazole-phenyl interactions) that influence molecular conformation and packing. Such geometric differences may affect binding pocket compatibility compared to the thiophene sulfonyl group .

Functional Group Variations in Tetrahydroquinoline Derivatives

N-(1,2,3,4-Tetrahydroquinolin-4-yl)carbamate ()

  • Structure : Replaces the urea group with a carbamate, reducing hydrogen-bonding capacity.
  • Implications : Carbamates are more hydrolytically stable than ureas but may exhibit weaker target engagement in enzyme inhibition .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Noted Bioactivity
Target Compound Tetrahydroquinoline Thiophene-2-sulfonyl, 2-phenylethyl urea Not reported Hypothesized kinase inhibition
1-(2-Methylphenyl)-3-[2-(3-difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea Quinoxaline Difluoromethyl, acetyl urea 93% Antimicrobial (inferred)
2-{6-[(1,3-Benzothiazol-2-yl)amino]-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Tetrahydroquinoline Benzothiazolylamino, thiazole-carboxylic acid Not reported Kinase inhibition (IC₅₀ < 100 nM)
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-tetrahydroquinolin-4-yl]pyrrolidin-2-one Tetrahydroquinoline Isoxazole, nitro, pyrrolidinone Not reported Structural studies only

Research Findings and Implications

  • Synthesis Efficiency : Urea derivatives (e.g., ) are synthetically accessible under mild conditions, supporting scalable production of the target compound .
  • Pharmacological Potential: Thiophene sulfonyl groups (as in the target) may improve selectivity for sulfonamide-binding targets (e.g., carbonic anhydrases) compared to nitro or carbamate groups .
  • Structural Optimization: Torsion angles in tetrahydroquinoline derivatives () highlight the need for conformational studies to maximize target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.